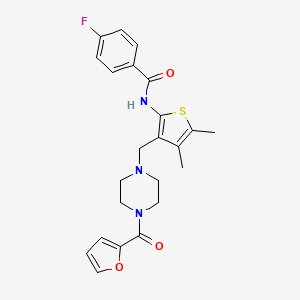

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3S/c1-15-16(2)31-22(25-21(28)17-5-7-18(24)8-6-17)19(15)14-26-9-11-27(12-10-26)23(29)20-4-3-13-30-20/h3-8,13H,9-12,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEFOYHMBTXOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1CN2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl-piperazine intermediate.

-

Thiophene Derivative Synthesis: : The next step involves the synthesis of the thiophene derivative. This can be done by reacting 4,5-dimethylthiophene with suitable reagents to introduce the desired functional groups.

-

Coupling Reaction: : The final step involves coupling the piperazine intermediate with the thiophene derivative. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism by which 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine Moieties

- PD168077 (N-methyl-4-(2-cyanophenyl)piperazinyl-3-methylbenzamide): Shares a benzamide-piperazine scaffold but lacks the thiophene and furan substituents. The cyanophenyl group in PD168077 enhances dopamine D4 receptor selectivity, whereas the target compound’s 4,5-dimethylthiophene may improve lipophilicity and CNS penetration .

- Compounds 11a–11o (Molecules, 2013): Urea derivatives with piperazine-thiazole cores. While these lack the benzamide group, their substituent diversity (e.g., Cl, CF₃) highlights how electronic effects modulate activity.

Benzamide-Based Analogues

- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () : Shares the fluorobenzamide core but replaces the piperazine with a dihydrothienylidene group. The target compound’s piperazine linkage may enhance conformational flexibility, affecting receptor interactions .

- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () : Features a fluorobenzoyl-piperazine structure but lacks the thiophene and furan units. The hydroxyphenyl group in this analogue could influence solubility, whereas the target compound’s 4,5-dimethylthiophene may increase metabolic stability .

Physicochemical and Spectroscopic Comparisons

IR and NMR Profiles

- Hydrazinecarbothioamides () : Exhibit C=S stretches at 1243–1258 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹. The target compound’s benzamide C=O stretch would align with this range, while its furan carbonyl (~1700 cm⁻¹) may appear distinct .

- 1,2,4-Triazole-thiones () : Show tautomerism between thiol and thione forms. The target compound’s piperazine-thiophene linkage likely avoids such tautomerism, simplifying spectral interpretation .

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictors |

|---|---|---|---|

| Target Compound | ~500 (estimated) | 4-Fluorobenzamide, dimethylthiophene | Moderate (logP ~3.5) |

| 11a (Molecules, 2013) | 484.2 | 3-Fluorophenyl, thiazole | High polarity (urea group) |

| PD168077 | 353.4 | Cyanophenyl, methylbenzamide | Moderate (logP ~2.8) |

Pharmacological Implications

- 5-HT1A Receptor Agonists () : Piperazine-ethylbenzamide derivatives (e.g., 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide) demonstrate high receptor selectivity. The target compound’s thiophene and furan groups may alter binding kinetics due to steric effects or π-stacking with aromatic residues .

- Anticancer Agents () : Bcl-2 inhibitors like ABT-199 incorporate benzamide-piperazine scaffolds. The target compound’s dimethylthiophene could enhance membrane permeability compared to ABT-199’s nitroaryl group .

Actividad Biológica

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H24FN3O3S

- Molecular Weight : 441.5184 g/mol

- CAS Number : 690962-16-4

- SMILES Notation : Fc1ccc(cc1)C(=O)Nc1sc(c(c1CN1CCN(CC1)C(=O)c1ccco1)C)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The furan-2-carbonyl group and the piperazine moiety are crucial for binding affinity and specificity. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and neurological disorders.

Antitumor Activity

Recent research indicates that compounds structurally related to 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide exhibit significant antitumor properties. For example:

| Compound | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| FNA | HDAC3 | 0.095 | Inhibits tumor growth in HepG2 cells |

| SAHA | HDAC | 17.25 | Standard comparison for antitumor activity |

In vitro studies have demonstrated that related compounds can induce apoptosis and cell cycle arrest in cancer cells, contributing to their antitumor efficacy .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also under investigation. Studies suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. However, detailed mechanisms remain to be elucidated.

Study on Antiproliferative Effects

A notable study evaluated the antiproliferative effects of a related compound on various cancer cell lines. The findings showed that the compound significantly inhibited cell proliferation with an IC50 value of 1.30 μM against HepG2 cells, indicating strong potential as an anticancer agent .

Enzyme Inhibition Assays

In enzyme inhibition assays, the compound demonstrated selectivity for specific histone deacetylases (HDACs), particularly HDAC3, which is implicated in various cancers. The inhibition of HDACs is a promising strategy for cancer therapy as it can lead to reactivation of tumor suppressor genes .

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this compound be optimized for improved yield and purity?

- Methodological Answer : The synthesis involves sequential coupling of thiophene, piperazine, and benzamide moieties. Key steps include:

- Methylation of thiophene : Use alkylating agents (e.g., methyl iodide) under inert conditions (N₂) with K₂CO₃ as a base in DMF at 60–80°C for 6–8 hours .

- Piperazine coupling : Employ reductive amination (NaBH₃CN, MeOH, 0–5°C) for the methyl-piperazine linkage, ensuring pH control (pH 6–7) to prevent side reactions .

- Furan-2-carbonyl introduction : Activate the carboxylic acid with EDCI/HOBt in DCM, followed by reaction with piperazine at 25°C for 12 hours .

- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography (70–230 mesh silica) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., thiophene methyl groups at δ 2.1–2.3 ppm; furan protons at δ 6.4–7.2 ppm) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for benzamide; ~1705 cm⁻¹ for furan-2-carbonyl) .

- Data Table :

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiophene-CH₃ | 2.10 (s) | 12.8, 14.2 |

| Piperazine-CH₂ | 3.45–3.60 (m) | 50.1–52.3 |

| Furan C=O | - | 163.5 |

Q. What initial biological screening approaches are recommended for this compound?

- Strategy : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- CNS Targets : Radioligand binding (e.g., serotonin/dopamine receptors) due to piperazine’s neuroactivity .

- Enzyme Inhibition : Kinase profiling (e.g., EGFR, PI3K) using fluorescence-based assays .

- Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial; imatinib for kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Approach : Systematically modify:

- Piperazine substituents : Replace furan-2-carbonyl with acetyl or sulfonamide groups to alter hydrophilicity .

- Thiophene methylation : Test mono-/di-methyl analogs to assess steric effects on receptor binding .

- Benzamide fluorination : Compare 4-fluoro with 2-fluoro/chloro derivatives for electronic effects .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy .

Q. What strategies address poor aqueous solubility during formulation studies?

- Solutions :

- Salt formation : Use HCl or sodium salts (test via pH-solubility profiling) .

- Co-solvents : Screen PEG-400, cyclodextrins, or micellar systems (e.g., Tween 80) .

- Prodrug design : Introduce phosphate esters at the benzamide nitrogen for hydrolytic activation .

- Analytical Validation : Measure solubility via shake-flask method (HPLC-UV quantification at λmax ~254 nm) .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactivity) be resolved?

- Troubleshooting Steps :

- Orthogonal assays : Confirm MIC results with time-kill kinetics and biofilm inhibition .

- Metabolic stability : Test if cytochrome P450-mediated degradation reduces efficacy (use liver microsomes + NADPH) .

- Membrane permeability : Assess via PAMPA or Caco-2 models to rule out poor cellular uptake .

- Case Study : A piperazine-thiophene analog showed inconsistent antimicrobial activity due to efflux pump overexpression; adding efflux inhibitors (e.g., PAβN) restored potency .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and mass spectrometry data during characterization?

- Root Causes :

- Impurities : Residual solvents (e.g., DMF) mimic molecular ions; re-purify via preparative HPLC .

- Tautomerism : Thiophene-methyl groups may cause peak splitting; analyze in DMSO-d6 at 60°C to stabilize conformers .

- Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.